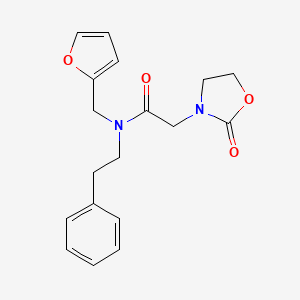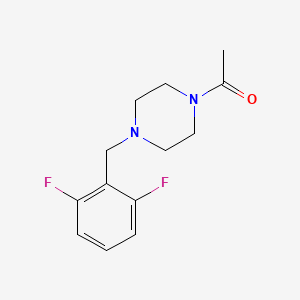![molecular formula C20H29N3O4 B5638560 (3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step reactions, employing strategies like relay catalysis for efficient bond formation. A pertinent example can be drawn from the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the intricate steps possibly related to our compound's synthesis. This process leverages the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, highlighting the sophisticated methodologies employed in synthesizing complex organic molecules (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and physical properties. Studies on similar structures, like the analysis of cocrystals and their hydrogen bonding patterns, offer insights into how specific molecular arrangements can influence the overall stability and reactivity of compounds (Bhogala & Nangia, 2003).
Chemical Reactions and Properties
The chemical reactivity of a compound is significantly influenced by its molecular structure. For example, the synthesis and reactivity of pyrrole derivatives have been extensively studied, revealing how modifications in the pyrrole ring can lead to varied biological activities and chemical properties (Muchowski et al., 1985). Such analyses are essential for understanding the chemical behavior of complex molecules.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular arrangement. The study of cocrystals, for instance, provides valuable information on how molecular interactions in the solid state can affect these physical properties (Bhogala & Nangia, 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for the application and manipulation of organic compounds. Research on the synthesis and reactivity of pyrrole derivatives, for example, showcases the importance of structural features in determining the chemical properties of these compounds (Muchowski et al., 1985).
Eigenschaften
IUPAC Name |
(3aS,6aS)-5-cyclohexyl-2-[(5-methoxy-4-oxo-1H-pyridin-2-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-27-18-8-21-15(7-17(18)24)11-22-9-14-10-23(16-5-3-2-4-6-16)13-20(14,12-22)19(25)26/h7-8,14,16H,2-6,9-13H2,1H3,(H,21,24)(H,25,26)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBFYPOZNKVBHU-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CN2CC3CN(CC3(C2)C(=O)O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CNC(=CC1=O)CN2C[C@H]3CN(C[C@]3(C2)C(=O)O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B5638483.png)
![2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)
![5-methoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-4H-pyran-4-one](/img/structure/B5638495.png)



![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)
![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)

![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)